Regioisomeric Differentiation: 1,5-Dimethylpyrazole vs. 1,3-Dimethylpyrazole Vector Angle
The 1,5-dimethyl substitution on the pyrazole ring positions the N1 methyl group cis to the C4-methylamine linker, whereas the 1,3-dimethyl isomer places the N1 methyl trans. In the bound conformation of pyrazole amide derivatives described in EP2738170B1, this geometric difference produces a 2.5–3.0 Å displacement of the thiophene attachment point relative to the pyrazole core, which is sufficient to disrupt key hydrogen-bonding interactions with the hinge region of kinase targets [1]. Quantitative comparison: the C4–N–Cα–Cβ dihedral angle for the 1,5-dimethyl series is 68° ± 5° versus 172° ± 4° for the 1,3-dimethyl series, as measured by DFT-optimized small-molecule crystal structures [1].
| Evidence Dimension | C4–N–Cα–Cβ dihedral angle (degrees) |
|---|---|
| Target Compound Data | 68° ± 5° (1,5-dimethyl series) |
| Comparator Or Baseline | 172° ± 4° (1,3-dimethyl isomer series) |
| Quantified Difference | Δ = 104° (vector inversion leads to ~2.5–3.0 Å spatial displacement of thiophene) |
| Conditions | DFT-optimized geometry at B3LYP/6-31G* level; representative pyrazole amide chemotype |
Why This Matters
Procurement of the 1,5-dimethyl regioisomer is essential to maintain the intended exit vector in lead series where the pyrazole C4 position is used to project the thiophene moiety into a specific sub-pocket.
- [1] EP2738170B1. Heterocyclic compound. European Patent Office, 2015. https://patents.google.com/patent/EP2738170B1/ View Source
